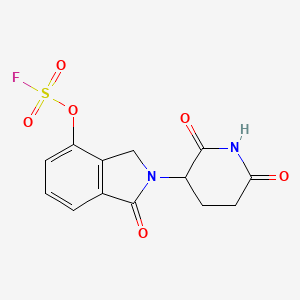

2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl sulfurofluoridate

CAS No.:

Cat. No.: VC18027738

Molecular Formula: C13H11FN2O6S

Molecular Weight: 342.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H11FN2O6S |

|---|---|

| Molecular Weight | 342.30 g/mol |

| IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-7-fluorosulfonyloxy-3-oxo-1H-isoindole |

| Standard InChI | InChI=1S/C13H11FN2O6S/c14-23(20,21)22-10-3-1-2-7-8(10)6-16(13(7)19)9-4-5-11(17)15-12(9)18/h1-3,9H,4-6H2,(H,15,17,18) |

| Standard InChI Key | CBKOAZYZLCOQER-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OS(=O)(=O)F |

Introduction

Molecular Architecture and Structural Features

Core Scaffold and Functional Groups

The compound’s backbone consists of a 1-oxo-2,3-dihydro-1H-isoindole moiety fused to a 2,6-dioxopiperidine ring at the 3-position. The sulfurofluoridate (–SO₂F) group is attached at the 4-position of the isoindole ring, distinguishing it from analogs such as 5-yl sulfurofluoridate derivatives documented in recent literature .

Key Structural Attributes:

-

Isoindole Core: A partially saturated bicyclic system with a ketone group at position 1, contributing to planar rigidity and hydrogen-bonding potential.

-

2,6-Dioxopiperidine: A six-membered ring containing two ketone groups, often associated with proteasome inhibition and protein degradation mechanisms in therapeutic contexts .

-

Sulfurofluoridate Group: A highly reactive functional group known for its utility in click chemistry and covalent binding applications .

Synthetic Pathways and Reactivity

Proposed Synthesis Route

While no explicit protocol exists for the 4-yl isomer, synthetic strategies for analogous sulfurofluoridates involve:

-

Isoindole Ring Formation: Cyclization of substituted phthalimide precursors using Pd-catalyzed cross-coupling reactions .

-

Sulfurofluoridate Introduction: Treatment of phenolic intermediates with sulfuryl fluoride (SO₂F₂) under anhydrous conditions .

-

Piperidine Ring Modification: Installation of the 2,6-dioxopiperidine moiety via reductive amination or Mitsunobu reactions .

Reactivity Profile

The –SO₂F group exhibits electrophilic character, enabling:

-

Covalent Modification: Reaction with nucleophilic residues (e.g., lysine, cysteine) in proteins, making it valuable for activity-based protein profiling (ABPP) .

-

Hydrolytic Instability: Susceptibility to hydrolysis in aqueous media, necessitating storage at low temperatures (–20°C) in aprotic solvents like DMSO .

Physicochemical and Spectroscopic Properties

Calculated and Experimental Data

Using PubChem’s computational tools (as applied to CID 155977744) , the following properties are inferred:

-

LogP: ~1.2 (moderate lipophilicity, suitable for cell permeability).

-

Hydrogen Bond Donors/Acceptors: 2/7, indicating high polarity and potential for solvate formation.

-

Mass Spectrometry: Predominant fragments at m/z 342.30 (M⁺), 324.28 (M–H₂O), and 261.11 (isoindole-dioxopiperidine core) .

Future Directions and Research Gaps

Priority Areas for Investigation

-

Synthetic Optimization: Development of regioselective methods to isolate the 4-yl isomer from 5-yl byproducts.

-

Target Identification: Proteomic studies to map covalent binding partners and off-target effects.

-

In Vivo Pharmacokinetics: Assessment of bioavailability, half-life, and metabolite formation in animal models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume